molecular formula C12H13ClN2O4S B14727038 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide CAS No. 5330-96-1

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide

Cat. No.: B14727038
CAS No.: 5330-96-1
M. Wt: 316.76 g/mol
InChI Key: LTAJOOMBQCYMBL-UHFFFAOYSA-N
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Description

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide is an organic compound that features a chlorinated cyclohexyl group and a dinitrophenyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide typically involves the reaction of 2,4-dinitrochlorobenzene with a chlorocyclohexyl thiol in the presence of a base. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the sulfide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form a sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone.

    Reduction: 2-Chlorocyclohexyl 2,4-diaminophenyl sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide involves its interaction with biological molecules through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfide group can form covalent bonds with thiol-containing proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2,4-dinitrophenyl sulfide
  • 2,4-Dinitrophenyl phenyl sulfide
  • 2,4-Dinitrophenyl 2-octyl sulfone

Uniqueness

2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide is unique due to the presence of the chlorocyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds.

Properties

CAS No.

5330-96-1

Molecular Formula

C12H13ClN2O4S

Molecular Weight

316.76 g/mol

IUPAC Name

1-(2-chlorocyclohexyl)sulfanyl-2,4-dinitrobenzene

InChI

InChI=1S/C12H13ClN2O4S/c13-9-3-1-2-4-11(9)20-12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2

InChI Key

LTAJOOMBQCYMBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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